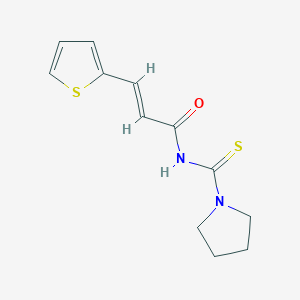

(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

Description

(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a thiophene moiety and a pyrrolidine-based thiourea group. The compound’s structure includes:

- Thiophene-2-yl group: A five-membered aromatic heterocycle with sulfur, contributing to π-π stacking interactions and electronic effects.

- (2E)-prop-2-enamide backbone: A conjugated α,β-unsaturated system that may participate in Michael addition reactions or act as a kinase inhibitor scaffold.

Properties

IUPAC Name |

(E)-N-(pyrrolidine-1-carbothioyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c15-11(6-5-10-4-3-9-17-10)13-12(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,16)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLQJGVVAIGYGG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, thiophene-2-carboxaldehyde, and appropriate acylating agents.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enamide double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thioamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are of interest in medicinal chemistry.

Industry

In materials science, the compound could be explored for its electronic properties, particularly due to the presence of the thiophene ring, which is known for its conductive properties. This makes it a potential candidate for use in organic electronics or as a component in conductive polymers.

Mechanism of Action

The exact mechanism of action of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thioamide group could form strong interactions with metal ions or active sites in proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key differences in substituents and their implications:

Physical and Chemical Properties

- Melting Points: Pyrrolidinyl thiourea analogs (hypothetical): Estimated 220–280°C based on similar compounds (e.g., 36a: 286–288°C, 30a: 296–298°C) .

- Molecular Weight: Target compound: ~330–350 g/mol (estimated). Cyano-substituted analogs (e.g., 36a): 404.62 g/mol .

- Solubility : Thiourea groups may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthyl in 36a) .

Key Differentiators and Implications

Thiourea vs.

Electron-Withdrawing Groups: Nitro or cyano substituents () increase electrophilicity, affecting reactivity and metabolic stability.

Aromatic vs. Aliphatic Substituents : Cyclopenta[b]thiophene (36a) or benzothiadiazole (3) cores introduce planar rigidity, favoring intercalation or fluorescence .

Biological Activity

The compound (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide is a novel derivative that incorporates a thiophene moiety, which has been shown to exhibit a range of biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This compound is synthesized through various chemical pathways that typically involve the reaction of thiophene derivatives with carbonothioyl groups. The incorporation of a pyrrolidine ring enhances its interaction with biological targets.

Anticancer Properties

Research indicates that thiophene-based compounds possess significant anticancer properties. For example, derivatives similar to our compound have been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. A study reported an IC50 value of 4.37 ± 0.7 μM against HepG2 cells and 8.03 ± 0.5 μM against A549 cells for related thiophene derivatives . The mechanism of action often involves disruption of DNA synthesis and cell cycle arrest at specific phases, particularly G0/G1 phase .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are attributed to the presence of the thiophene ring. Studies have demonstrated that similar compounds show bacteriostatic effects against both Gram-positive and Gram-negative bacteria . The disk diffusion method has been employed to evaluate these effects quantitatively.

The biological activity of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide can be attributed to several mechanisms:

- DNA Interference : Thiophene derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key enzymes involved in these processes .

- Cell Cycle Arrest : Compounds similar to our target have induced cell cycle arrest in cancer cells, leading to increased subG0/G1 fractions indicative of apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as phosphodiesterase and histone deacetylase, which are crucial in tumorigenesis .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of thiophene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.